2-(2,2-Dimethylpropanoyl)-3-(4-methoxyphenyl)prop-2-enenitrile
Overview
Description
The compound "2-(2,2-Dimethylpropanoyl)-3-(4-methoxyphenyl)prop-2-enenitrile" is a chemical of interest in the field of organic chemistry due to its potential as a building block for various heterocyclic systems. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their reactivity, which can be extrapolated to understand the chemical behavior of the compound .
Synthesis Analysis
The synthesis of related compounds often involves Michael addition reactions, as seen in the formation of 4-unsubstituted 5,6-dihydropyrido[2,3-d]pyrimidines from 2-aryl-substituted acrylates and 3,3-dimethoxypropanenitrile . This suggests that similar strategies could be employed for the synthesis of "2-(2,2-Dimethylpropanoyl)-3-(4-methoxyphenyl)prop-2-enenitrile," potentially through the use of Michael donors and acceptors under controlled reaction conditions.
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using experimental and theoretical methods, including crystal structure analysis and spectroscopic techniques such as NMR, IR, and UV/VIS, as well as DFT calculations . These methods could be applied to determine the structure of "2-(2,2-Dimethylpropanoyl)-3-(4-methoxyphenyl)prop-2-enenitrile" and to confirm its zwitterionic nature in the solid state and in solution.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored, with some showing low reactivity due to their zwitterionic nature . The compound of interest may also exhibit unique reactivity patterns that could be influenced by its push-pull electronic structure, which can be studied through experimental observations and quantum chemical evidence.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized through various techniques. Optical and X-ray diffraction characterizations have revealed insights into the crystal habit and size, which affect the emission properties of the compounds . Additionally, electronic properties have been analyzed using ultraviolet-visible absorption spectroscopy, and the influence of scan rate on cyclic voltammetric analysis has been observed . These studies provide a foundation for understanding the properties of "2-(2,2-Dimethylpropanoyl)-3-(4-methoxyphenyl)prop-2-enenitrile," which could be expected to have similar characteristics.
Scientific Research Applications
Thioglucosides from Raphanus sativus L.
Research on thioglucosides isolated from the seeds of Raphanus sativus L. (radish) reveals the potential of phenylpropenoid structures in natural product synthesis. Compounds with methoxyphenyl groups have been identified, indicating the relevance of such structures in the synthesis of natural thioglucosides, which could have implications for pharmaceutical and agrochemical applications (Duan et al., 2006).
Organophosphorus Compounds Synthesis
Studies on organophosphorus compounds demonstrate the reactivity of substituted 3-oxo esters, which bear resemblance to the core structure of the compound . These studies provide insights into the synthesis of complex organophosphorus compounds, potentially useful in developing new materials and chemical intermediates (Pedersen & Lawesson, 1974).
Electro-Optical and Charge-Transport Properties
Research into the electro-optical and charge-transport properties of compounds structurally similar to "2-(2,2-Dimethylpropanoyl)-3-(4-methoxyphenyl)prop-2-enenitrile" reveals potential applications in materials science, particularly in the development of efficient hole-transport materials for electronic devices. This highlights the compound's relevance in the field of organic electronics and photonics (Irfan et al., 2015).
Analytical Chemistry Applications
The synthesis and application of similar compounds for the selective spectrophotometric determination of metals such as nickel in various matrices demonstrate the potential utility of these compounds in analytical chemistry, particularly in the development of sensitive and selective chemical sensors (Izquierdo & Carrasco, 1984).
Supramolecular Chemistry
Investigations into the crystal packing of certain compounds utilizing non-conventional interactions like N⋯π and O⋯π, rather than direct hydrogen bonding, underscore the potential of structurally related compounds in the study of supramolecular chemistry and crystal engineering. This could lead to the design of new materials with tailored properties (Zhang, Wu, & Zhang, 2011).
properties
IUPAC Name |
2-[(4-methoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-15(2,3)14(17)12(10-16)9-11-5-7-13(18-4)8-6-11/h5-9H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLVYRPWGYOFAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=CC=C(C=C1)OC)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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